molecular formula C21H20N4O4 B2550670 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid CAS No. 1417636-94-2

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid

Cat. No.: B2550670
CAS No.: 1417636-94-2
M. Wt: 392.415
InChI Key: VTTQHUIUZJUEHL-UHFFFAOYSA-N
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Description

5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid: is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidin-2-yl derivatives[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This compound features a benzyl group attached to a pyrido[4,3-d]pyrimidin-2-yl core, which is further linked to a 2-hydroxybenzoic acid moiety[{{{CITATION{{{_2{Buy 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl ...](https://www.benchchem.com/zh/product/b2550670). Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[4,3-d]pyrimidin-2-yl core[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common approach is the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in methanol (MeONa) and butanol (BuOH)[{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This process transforms the starting materials into the desired pyrido[4,3-d]pyrimidin-2-yl derivative[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group on the benzoic acid moiety can be oxidized to a carboxylic acid.

  • Reduction: : The pyrido[4,3-d]pyrimidin-2-yl core can be reduced to form different derivatives.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-carboxybenzoic acid.

  • Reduction: : Formation of 5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzyl alcohol.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzyl group and the hydroxybenzoic acid moiety. Similar compounds might include other pyrido[4,3-d]pyrimidin-2-yl derivatives or benzoic acid derivatives, but the exact substituents and functional groups would differ.

List of Similar Compounds

  • 6-benzyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine

  • 5-acetyl-4-aminopyrimidines

  • Other pyrido[4,3-d]pyrimidin-2-yl derivatives

Properties

IUPAC Name

5-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-18-7-6-14(10-15(18)20(28)29)22-21-23-17-8-9-25(12-16(17)19(27)24-21)11-13-4-2-1-3-5-13/h1-7,10,26H,8-9,11-12H2,(H,28,29)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTQHUIUZJUEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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